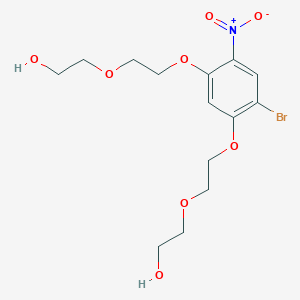

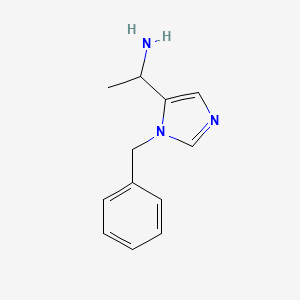

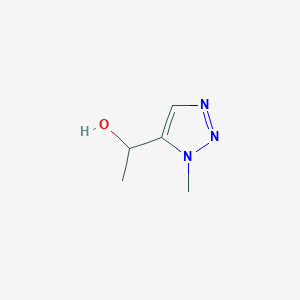

![molecular formula C11H21NO3 B3106616 tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1598415-47-4](/img/structure/B3106616.png)

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

説明

Tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate, also known by its chemical formula C13H23NO3, is a synthetic compound. It has a CAS Number of 145150-89-6 . It has a molecular weight of 215.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 . This code provides a detailed description of the molecular structure, including the arrangement of atoms and their stereochemistry.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .科学的研究の応用

Biodegradation and Environmental Fate of ETBE

A review on the biodegradation and fate of ETBE in soil and groundwater highlighted the capacity of microorganisms to aerobically degrade ETBE as a carbon and energy source, or through cometabolism with alkanes. It detailed the initial aerobic biodegradation steps and identified specific genes facilitating ETBE transformation, yet also noted the limited understanding of anaerobic degradation pathways. The study emphasized the potential of both natural and enhanced bioremediation strategies for ETBE-contaminated environments (Thornton et al., 2020).

Decomposition of MTBE

Research on the decomposition of MTBE through cold plasma reactor technology demonstrated an innovative method for eliminating MTBE from the environment. The study explored various applications of radio frequency (RF) plasma reactors for air toxic decomposition, showing that adding hydrogen in the MTBE decomposition process could convert MTBE into less harmful substances like methane and ethylene, offering an alternative method for MTBE remediation (Hsieh et al., 2011).

MTBE Biodegradation and Bioremediation

A comprehensive review of MTBE biodegradation under aerobic and anaerobic conditions summarized evidence for MTBE biotransformation, emphasizing the role of microbial communities in utilizing MTBE as a sole carbon source. It discussed the metabolic pathways of MTBE, key intermediates like tert-butyl alcohol (TBA), and the advancements in bioremediation strategies, including the addition of air or oxygen and bioaugmentation for MTBE-contaminated sites (Fiorenza & Rifai, 2003).

Synthetic Phenolic Antioxidants and Environmental Concerns

A study on synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butylated compounds, addressed their widespread use, environmental occurrence, human exposure, and potential toxicity. It highlighted the detection of SPAs and their transformation products in various matrices, suggesting some SPAs could have detrimental health effects due to their endocrine-disrupting capabilities and potential carcinogenicity, underscoring the need for future research on safer alternatives (Liu & Mabury, 2020).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCUAQXGKDRBOU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

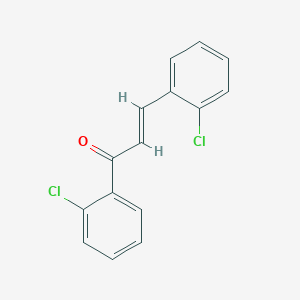

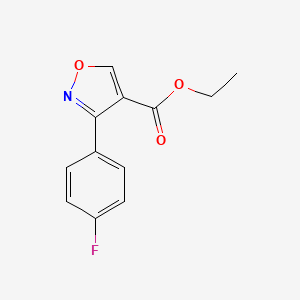

![1-[(2-Fluorophenyl)methyl]-3-methylurea](/img/structure/B3106577.png)

![3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B3106584.png)